molecular formula C32H53N7O8S B607006 Dde Biotin-PEG4-azide CAS No. 1802907-93-2

Dde Biotin-PEG4-azide

Cat. No.: B607006
CAS No.: 1802907-93-2
M. Wt: 695.88
InChI Key: HUAWNOKWZYCBQA-LFERIPGTSA-N
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Description

Dde Biotin-PEG4-azide is a cleavable biotin reagent containing a picolyl azide moiety . This biotin reagent incorporates a copper-chelating motif that dramatically accelerates the Cu (I)-catalyzed Click Chemistry . It can be used in the synthesis of PROTACs .


Synthesis Analysis

This compound can be conjugated with alkyne-containing biomolecules . This biotin reagent incorporates a copper-chelating motif that dramatically accelerates the Cu (I)-catalyzed Click Chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C32H53N7O8S . The exact mass is 695.37 g/mol and the molecular weight is 695.9 g/mol .


Chemical Reactions Analysis

This compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 695.88 . The molecular formula is C32H53N7O8S . The exact mass is 695.37 and the molecular weight is 695.9 .

Scientific Research Applications

Drug Delivery Systems

  • Nanoparticle Surface Chemistry for Drug Delivery : The surface functionalization of nanoparticles with biomolecules like biotin enhances drug delivery efficiency. Studies have shown that nanoparticles with biotin modifications exhibit improved targeting and internalization in cancer cells, leading to enhanced anticancer effects (Lázaro et al., 2018).

  • Polymeric Micelles for Targeted Drug Release : Biotin-functionalized polymeric micelles have been developed for targeted drug delivery, particularly in cancer therapy. These micelles respond to specific stimuli like proteases to release drugs in a targeted manner, enhancing the treatment's effectiveness (Chen et al., 2015).

Bioconjugation and Surface Functionalization

  • Efficient Protein Enrichment : Dde-based linkers, including those involving biotin, have been evaluated for their efficiency in protein enrichment and capture. They facilitate the release of protein targets under mild conditions, offering a versatile tool for protein studies (Yang & Verhelst, 2013).

  • Surface Modification of Medical Devices : The functionalization of medical devices like vascular grafts with biotin and other molecules improves their biocompatibility and effectiveness. For instance, azido-thrombomodulin modified surfaces show enhanced thromboresistance, a critical factor in vascular graft applications (Qu et al., 2014).

Nanotechnology Applications

  • Gold Nanoparticle Probes : Biotin-PEG-linked gold nanoparticles have been developed for the simultaneous detection of various biomarkers. These nanoparticles have potential applications in the clinical diagnosis of diseases and in tracking biological pathways (Scott et al., 2017).

  • Electronic Detection Using Nanotube FET Devices : Nanoscale field effect transistor devices, with a coating layer of PEI/PEG and attachment of biotin, have been used to detect protein binding. This technology has potential applications in biosensing and electronic detection of biological interactions (Star et al., 2003).

Mechanism of Action

Dde Biotin-PEG4-azide is a biotinylation reagent containing an extended PEG spacer and a terminal primary amine group . The azide group can conjugate with alkyne such as propargyl, DBCO and BCN tagged biomolecules through click chemistry to form a stable triazole linkage .

Safety and Hazards

When handling Dde Biotin-PEG4-azide, avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Dde Biotin-PEG4-azide is a biotinylation reagent that can be used in the synthesis of PROTACs . It can be used to enhance research in Dde Cleavable Linkers .

Biochemical Analysis

Biochemical Properties

Dde Biotin-PEG4-azide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its Azide group. The nature of these interactions is primarily through the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), which allows this compound to bind with molecules containing Alkyne groups .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to bind with molecules containing Alkyne groups via the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This binding interaction can lead to changes in gene expression, enzyme inhibition or activation, depending on the specific biomolecules it interacts with.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Dde Biotin-PEG4-azide can be achieved through a series of chemical reactions involving the modification of a biotin molecule with a PEG4 linker and an azide functional group. The Dde protecting group is used to protect the primary amine of the biotin molecule during the reaction with the PEG4 linker, and can be selectively removed at a later stage to allow for the attachment of the azide group.", "Starting Materials": [ "Biotin", "Dde-Cl", "PEG4 linker", "Sodium azide", "DMF (dimethylformamide)", "DMSO (dimethyl sulfoxide)", "EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)", "HOBt (1-hydroxybenzotriazole)", "DIPEA (N,N-diisopropylethylamine)", "Acetic acid", "Triethylamine", "Methanol", "Chloroform" ], "Reaction": [ "Dde-Cl is added to biotin in the presence of DIPEA and DMF to form Dde-biotin.", "Dde-biotin is reacted with the PEG4 linker in the presence of EDC and HOBt in DMF to form Dde-biotin-PEG4.", "The Dde protecting group is selectively removed using 2% hydrazine in DMF.", "Sodium azide is added to Dde-biotin-PEG4 in the presence of DIPEA and DMF to form Dde-biotin-PEG4-azide.", "The product is purified using a combination of column chromatography and HPLC, and characterized using NMR and MS techniques." ] }

CAS No.

1802907-93-2

Molecular Formula

C32H53N7O8S

Molecular Weight

695.88

IUPAC Name

N-(19-azido-15-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,6,9,12-tetraoxa-16-azanonadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,34H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m0/s1

InChI Key

HUAWNOKWZYCBQA-LFERIPGTSA-N

SMILES

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCC/C(NCCCN=[N+]=[N-])=C3C(CC(C)(C)CC\3=O)=O)=O)[C@@]2([H])N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dde Biotin-PEG4-azide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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